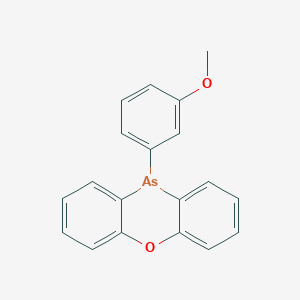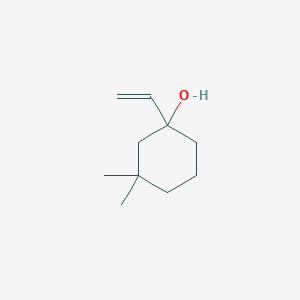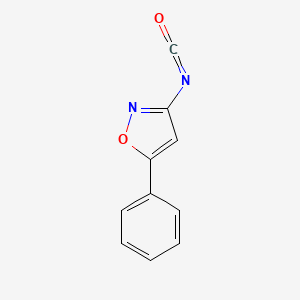
Copper, (1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper, (1-methylethyl)-, also known as isopropyl copper, is an organocopper compound. Organocopper compounds are a subset of organometallic compounds that contain copper-carbon bonds. These compounds are of significant interest in organic synthesis due to their reactivity and utility in forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Copper, (1-methylethyl)- typically involves the reaction of copper(I) halides with organolithium or Grignard reagents. For instance, copper(I) iodide can react with isopropylmagnesium bromide in an ether solvent to form Copper, (1-methylethyl)-. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of organocopper compounds often involves similar methods but with optimizations for larger scale reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Copper, (1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) compounds.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, cyanides, and amines are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield copper(II) isopropyl compounds, while substitution reactions can produce a variety of organocopper derivatives.
Applications De Recherche Scientifique
Copper, (1-methylethyl)- has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Organocopper compounds are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing into the use of copper compounds in therapeutic applications, such as anticancer agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which Copper, (1-methylethyl)- exerts its effects involves the formation of copper-carbon bonds, which can facilitate various chemical transformations. The copper center can act as a Lewis acid, activating substrates for nucleophilic attack. Additionally, the compound can participate in redox reactions, cycling between copper(I) and copper(II) states.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper, (1-methylpropyl)-: Similar in structure but with a different alkyl group.
Copper, (1-methylbutyl)-: Another organocopper compound with a longer alkyl chain.
Copper, (1-methylpentyl)-: Features an even longer alkyl chain, affecting its reactivity and applications.
Uniqueness
Copper, (1-methylethyl)- is unique due to its specific alkyl group, which influences its reactivity and the types of reactions it can undergo. The isopropyl group provides steric hindrance, which can affect the compound’s behavior in substitution reactions compared to its analogs with longer or shorter alkyl chains.
Propriétés
Numéro CAS |
55883-86-8 |
|---|---|
Formule moléculaire |
C3H7Cu |
Poids moléculaire |
106.63 g/mol |
Nom IUPAC |
copper(1+);propane |
InChI |
InChI=1S/C3H7.Cu/c1-3-2;/h3H,1-2H3;/q-1;+1 |
Clé InChI |
JKVNQXCEPIOBHR-UHFFFAOYSA-N |
SMILES canonique |
C[CH-]C.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



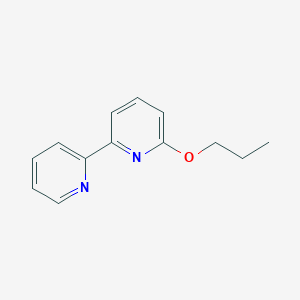
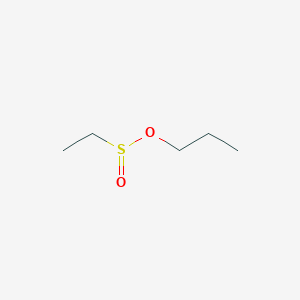

![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
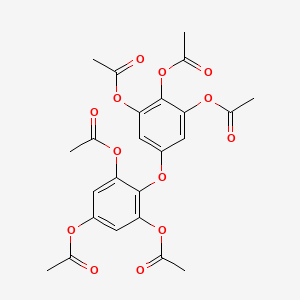
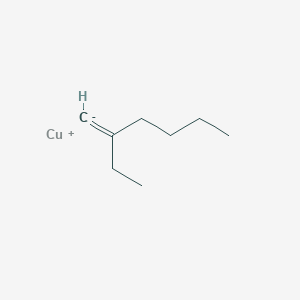
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
